
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione typically involves a multi-step process. One common method includes the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by a series of reactions to introduce the chromene moiety . The reaction conditions often require the use of strong acids like nitric acid for nitration and various catalysts to facilitate the formation of the chromene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, such as 3-nitrobenzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 3-nitrobenzyl alcohol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-nitrobenzyl alcohol: Similar structure but lacks the chromene moiety.
3-nitrobenzaldehyde: Precursor in the synthesis of the target compound.
Chromene derivatives: Various chromene derivatives with different substituents.
Uniqueness
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is unique due to the presence of both the nitrobenzyl and chromene groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
1000697-52-8 |
|---|---|
Fórmula molecular |
C16H13NO5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
3-[(3-nitrophenyl)methyl]-7,8-dihydro-6H-chromene-2,5-dione |
InChI |
InChI=1S/C16H13NO5/c18-14-5-2-6-15-13(14)9-11(16(19)22-15)7-10-3-1-4-12(8-10)17(20)21/h1,3-4,8-9H,2,5-7H2 |
Clave InChI |
YGRWIGHHEBBPSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C(=O)O2)CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


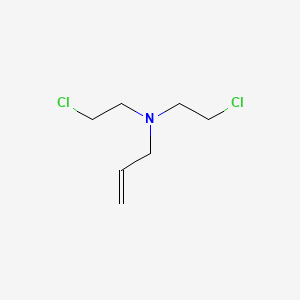
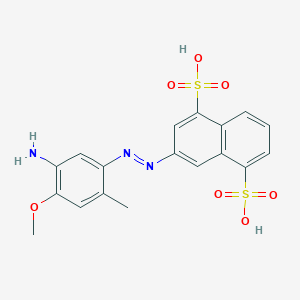
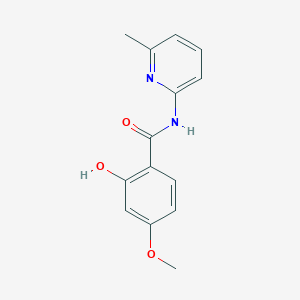
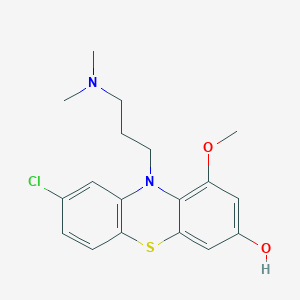
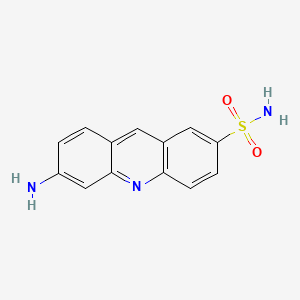
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
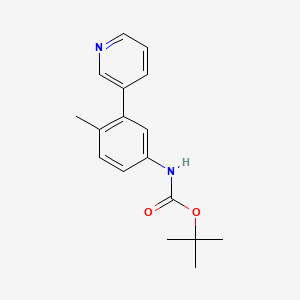

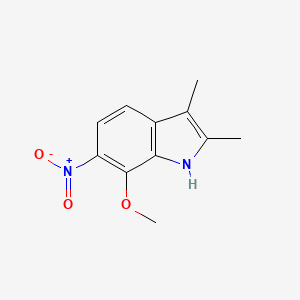
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
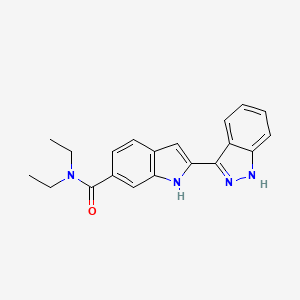
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
